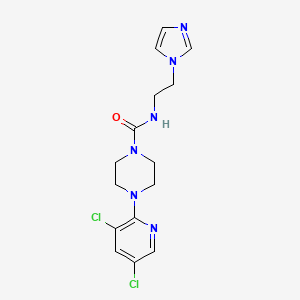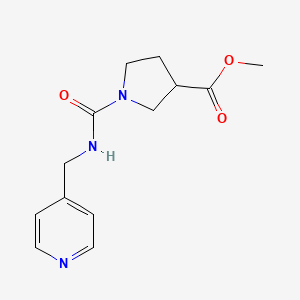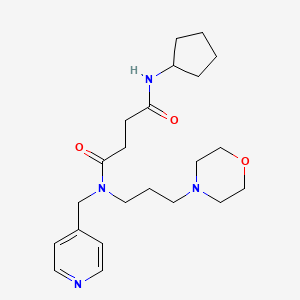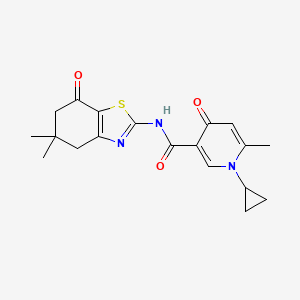
4-(3,5-dichloropyridin-2-yl)-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dichloropyridin-2-yl)-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a dichloropyridine moiety, an imidazole ring, and a piperazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dichloropyridin-2-yl)-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the dichloropyridine intermediate: This step involves the chlorination of pyridine to introduce chlorine atoms at the 3 and 5 positions.
Attachment of the imidazole ring: The imidazole ring is introduced through a nucleophilic substitution reaction, where the imidazole group reacts with an appropriate leaving group on the pyridine ring.
Formation of the piperazine carboxamide: The final step involves the reaction of the dichloropyridine-imidazole intermediate with piperazine and a carboxylating agent to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dichloropyridin-2-yl)-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichloropyridine and imidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
4-(3,5-dichloropyridin-2-yl)-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(3,5-dichloropyridin-2-yl)-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dichloropyridin-2-yl)-N-(2-pyridyl)piperazine-1-carboxamide: Similar structure but with a pyridyl group instead of an imidazole ring.
4-(3,5-dichloropyridin-2-yl)-N-(2-methylimidazol-1-ylethyl)piperazine-1-carboxamide: Similar structure but with a methyl group on the imidazole ring.
Uniqueness
4-(3,5-dichloropyridin-2-yl)-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(3,5-dichloropyridin-2-yl)-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N6O/c16-12-9-13(17)14(20-10-12)22-5-7-23(8-6-22)15(24)19-2-4-21-3-1-18-11-21/h1,3,9-11H,2,4-8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBACDFPCQMKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)C(=O)NCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-hydroxyoxolan-3-yl)methyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide](/img/structure/B7052369.png)

![4-[2-(cyclopropylamino)-2-oxoethyl]-N-(2-imidazol-1-ylethyl)piperazine-1-carboxamide](/img/structure/B7052379.png)
![N-methyl-1-[4-(4-methyl-1,3-thiazol-2-yl)butanoyl]piperidine-2-carboxamide](/img/structure/B7052383.png)

![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-pyrazol-1-ylpropanamide](/img/structure/B7052410.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(1H-imidazol-2-yl)propan-1-one](/img/structure/B7052418.png)

![4-[(1,1-Dioxothian-4-yl)methylamino]benzonitrile](/img/structure/B7052428.png)


![N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7052449.png)
![1-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B7052461.png)

